1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid
Description
1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a structurally complex molecule featuring a quinoline core substituted with a 4-fluorophenyl group at the 2-position, linked via a carbonyl group to a piperidine-4-carboxylic acid moiety. The quinoline scaffold is frequently associated with bioactive properties, including antimicrobial and anticancer activities .
Properties
Molecular Formula |
C22H19FN2O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H19FN2O3/c23-16-7-5-14(6-8-16)20-13-18(17-3-1-2-4-19(17)24-20)21(26)25-11-9-15(10-12-25)22(27)28/h1-8,13,15H,9-12H2,(H,27,28) |
InChI Key |
LHVWBTSSSDQJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Formation of the Piperidine Carboxylic Acid Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
2-(4-Bromophenyl)quinoline-4-carboxylic Acid
- Structure : Replaces the 4-fluorophenyl group with a 4-bromophenyl substituent.
- Impact : Bromine’s larger atomic radius and polarizability may increase steric hindrance and alter electronic properties compared to fluorine. This could influence binding affinity or metabolic stability in biological systems .
1-(Quinolin-2-ylcarbonyl)piperidine-4-carboxylic Acid
- Structure: Lacks the 4-fluorophenyl group on the quinoline.
- Impact: Absence of fluorine reduces electronegativity and may decrease interactions with hydrophobic pockets in target proteins.
Variations in the Piperidine Substituents
1-[(tert-Butoxy)carbonyl]-4-(4-fluorophenyl)piperidine-4-carboxylic Acid
- Structure : Incorporates a tert-butoxycarbonyl (BOC) protecting group and a 4-fluorophenyl substituent on the piperidine.
- Impact: The bulky BOC group may hinder interactions with enzymes or receptors, reducing bioavailability.
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure: Replaces the quinoline-fluorophenyl-carbonyl group with an ethoxycarbonyl moiety.
- Impact: Simplified structure reduces molecular weight (MW: 215.23 vs. ~395 for the target compound) and may improve solubility (Log S: -2.1) but eliminates the bioactive quinoline component .
Heterocyclic Replacements
1-([1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl)piperidine-4-carboxylic Acid
- Structure: Substitutes the quinoline with a pyrrolidinone ring bearing a 4-fluorophenyl group.
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
The compound 1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a quinoline moiety, which is known for its diverse pharmacological properties, and a piperidine ring that may enhance its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins .
- Apoptosis Induction : Compounds similar to this compound have been observed to enhance the expression of pro-apoptotic genes such as Bax and p53 , while decreasing anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : These compounds can also induce cell cycle arrest at various checkpoints, leading to inhibited proliferation of cancer cells .
Other Biological Activities
In addition to anticancer effects, quinoline derivatives have been studied for their anti-inflammatory and antimicrobial activities. The presence of the piperidine ring may contribute to these effects by enhancing binding affinity to biological targets.
Case Studies
-
Study on Quinoline Derivatives : A study demonstrated that a series of quinoline-based compounds showed promising anticancer activity against colorectal carcinoma (HCT116) with an IC50 value significantly lower than conventional chemotherapeutics .
Compound IC50 (µg/mL) Mechanism This compound TBD Apoptosis induction Compound 7f 6.76 Apoptotic pathway modulation - Molecular Docking Studies : Molecular docking studies have suggested strong interactions between similar compounds and key proteins involved in cancer progression such as Caspase 9 and MDM2, indicating potential for targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
